molecular formula C21H19NO2 B10852560 Phenethylcarbamic Acid Biphenyl-3-yl Ester

Phenethylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10852560
M. Wt: 317.4 g/mol
InChI Key: SYRRFVWOILIONB-UHFFFAOYSA-N
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Description

Phenethylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that belongs to the class of alkylcarbamic acid biphenyl-3-yl esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl esters with phenethylcarbamic acid. One common method is the transesterification of aryl esters with phenols using an Earth-abundant metal catalyst . This reaction is environmentally friendly and practical, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of biphenyl derivatives often involves scalable synthesis methods such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, and Friedel–Crafts reactions . These methods allow for the efficient production of biphenyl compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Phenethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Phenethylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of FAAH. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to potential therapeutic effects such as pain relief and anxiety reduction .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

(3-phenylphenyl) N-(2-phenylethyl)carbamate

InChI

InChI=1S/C21H19NO2/c23-21(22-15-14-17-8-3-1-4-9-17)24-20-13-7-12-19(16-20)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,22,23)

InChI Key

SYRRFVWOILIONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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